molecular formula C19H20FN3O5 B2950644 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide CAS No. 2034456-96-5

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide

Cat. No.: B2950644
CAS No.: 2034456-96-5
M. Wt: 389.383
InChI Key: JREKLCHNHYYSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide is a synthetic small molecule characterized by a fused benzooxazepine core and a nicotinamide-derived substituent. The benzo[f][1,4]oxazepine moiety contains a seven-membered heterocycle with oxygen and nitrogen atoms, a fluorine substituent at position 7, and a ketone group at position 2. The ethyl linker connects this core to a 2,6-dimethoxynicotinamide group, which introduces electron-donating methoxy groups on the pyridine ring.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,6-dimethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O5/c1-26-16-6-4-14(19(22-16)27-2)18(25)21-7-8-23-10-12-9-13(20)3-5-15(12)28-11-17(23)24/h3-6,9H,7-8,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREKLCHNHYYSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Oxazepine Ring: This step involves the cyclization of an appropriate precursor to form the 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Attachment of the Ethyl Linker: The ethyl group is introduced through a nucleophilic substitution reaction, where the oxazepine core is reacted with an ethylating agent.

    Coupling with Dimethoxynicotinamide: The final step involves coupling the intermediate with 2,6-dimethoxynicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the oxo group to a hydroxyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms with hydroxyl groups, and various substituted analogs depending on the nucleophile used.

Scientific Research Applications

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anti-cancer agent.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight Core Heterocycle Substituents Key Features
Target Compound 410.4* Benzo[f][1,4]oxazepine 7-Fluoro, 3-oxo; 2,6-dimethoxynicotinamide Electron-rich pyridine; potential kinase inhibition via H-bonding
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide 410.4 Benzo[f][1,4]oxazepine 7-Fluoro, 3-oxo; 3-(trifluoromethyl)phenylacetamide Lipophilic CF3 group; enhanced membrane permeability
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide 348.4 Benzo[f][1,4]oxazepine 7-Fluoro, 3-oxo; thiophen-3-ylacetamide Thiophene enhances π-π stacking; lower molecular weight
N-(2-(sec-Butyl)-3-oxo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-methyl-2-oxopentanamide (42) N/A† Benzo[b][1,4]dioxin sec-Butyl, 3-methyl-2-oxopentanamide Dioxin core lacks nitrogen; reduced hydrogen-bonding capacity
(Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]oxepin-6-yl)amino]methyl}pyrrolo[2,3-d]acetate N/A† Benzo[b][1,4]oxepin Benzylidene, ethyl acetate side chain Oxepin core (7-membered, 1 oxygen); conformational flexibility

Functional Group Analysis

Electron-Donating vs. Electron-Withdrawing Substituents: The target compound’s 2,6-dimethoxynicotinamide group provides electron-donating methoxy substituents, which contrast with the electron-withdrawing trifluoromethyl group in . This difference may influence binding to targets like kinases or GPCRs, where electronic environment modulation is critical .

The benzo[b][1,4]oxepin in has a larger ring size (7-membered vs. 6-membered dioxin), affecting conformational stability and steric interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.